![molecular formula C8H8O4 B1333603 3,5-Dihydroxy-4-methylbenzoic acid CAS No. 28026-96-2](/img/structure/B1333603.png)
3,5-Dihydroxy-4-methylbenzoic acid
Overview
Description
3,5-Dihydroxy-4-methylbenzoic acid: is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions, given its hydroxyl groups .
Biochemical Pathways
The biochemical pathways affected by 3,5-Dihydroxy-4-methylbenzoic acid are currently unknown. It is possible that it may influence pathways related to oxidative stress or inflammation, given its structural similarity to other phenolic compounds .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is possible that it may exert antioxidant or anti-inflammatory effects, similar to other phenolic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dihydroxy-4-methyltoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. The use of catalysts such as palladium or platinum can facilitate the oxidation reactions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dihydroxy-4-methylbenzoic acid can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 3,5-dihydroxy-4-methylbenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Alcohols or alkyl halides, acidic or basic catalysts.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, ethers.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
3,5-Dihydroxy-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to be modified to create drugs targeting inflammation and pain relief. For instance:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
- Pain Relief : The compound's ability to modulate biological pathways suggests potential applications in pain management therapies .
Cosmetic Formulations
Antioxidant Properties
The antioxidant capabilities of this compound make it valuable in skincare products. It helps protect the skin from oxidative stress, contributing to a youthful appearance. Key applications include:
- Skincare Products : Incorporated into creams and lotions to enhance skin protection against environmental stressors.
- Anti-aging Formulations : Used in products aimed at reducing signs of aging due to its ability to scavenge free radicals .
Food Preservation
Natural Preservative
Due to its antimicrobial properties, this compound is utilized as a natural preservative in the food industry. It extends the shelf life of food products by inhibiting microbial growth. Applications include:
- Food Additives : Added to various food items to prevent spoilage and maintain freshness.
- Research on Efficacy : Studies have demonstrated its effectiveness against common foodborne pathogens .
Analytical Chemistry
Standard in Chromatography
In analytical chemistry, this compound is employed as a standard substance in chromatography. This application aids researchers in the accurate analysis of complex mixtures:
- Chromatographic Techniques : Used in high-performance liquid chromatography (HPLC) for quantifying other compounds in mixtures.
- Quality Control : Essential for ensuring the purity and concentration of active ingredients in pharmaceuticals and food products .
Biochemical Research
Insights into Metabolic Pathways
This compound is significant in biochemical research focused on metabolic pathways. It provides insights into enzyme activity and regulation:
- Enzyme Studies : Used to investigate the effects of various enzymes on metabolic processes.
- Pathway Modulation Research : Assists researchers in understanding how different compounds interact within biological systems .
Data Table: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs | Pain relief, anti-inflammatory effects |
Cosmetic Formulations | Antioxidant agent in skincare products | Skin protection, anti-aging properties |
Food Preservation | Natural preservative with antimicrobial properties | Extended shelf life, reduced spoilage |
Analytical Chemistry | Standard for chromatography techniques | Accurate analysis of complex mixtures |
Biochemical Research | Studies on metabolic pathways and enzyme activity | Insights into biological processes |
Case Studies
-
Antimicrobial Efficacy Study
A study isolated several monoaromatic compounds from lichen and tested their antimicrobial properties. Among these compounds, this compound demonstrated significant effectiveness against specific bacteria strains, highlighting its potential as a natural preservative. -
Pharmaceutical Applications
Research published in scientific journals has shown that derivatives of this compound can effectively reduce inflammation in animal models. These findings support its development as a therapeutic agent for chronic inflammatory diseases .
Comparison with Similar Compounds
3,4-Dihydroxybenzoic acid: Similar structure but lacks the methyl group.
4-Hydroxy-3-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group.
3,5-Dihydroxybenzoic acid: Similar structure but lacks the methyl group.
Uniqueness: 3,5-Dihydroxy-4-methylbenzoic acid is unique due to the presence of both hydroxyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Biological Activity
3,5-Dihydroxy-4-methylbenzoic acid (also known as 3,5-Dihydroxy-4-methylbenzoate) is a compound with notable biological activities derived from lichen sources. This article synthesizes current research findings regarding its pharmacological properties, including antioxidant, antimicrobial, and cytotoxic effects.
- Molecular Formula : C₈H₈O₄
- Molecular Weight : 168.15 g/mol
- CAS Number : 28026-96-2
- Melting Point : 266-270 °C
Sources and Extraction
This compound is primarily isolated from lichen species. Various extraction methods have been explored to enhance the yield and bioactivity of this compound. For instance, the use of different solvents can significantly influence the extraction efficiency of bioactive compounds from lichen materials .
1. Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The compound's antioxidant activity is often compared to other phenolic compounds, with varying degrees of effectiveness depending on the assay used.
2. Antimicrobial Activity
The compound has shown significant antimicrobial activity against various pathogenic bacteria. A study evaluated its efficacy against antibiotic-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values indicated that this compound has potent antibacterial properties:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Acinetobacter baumannii | 16 |
Enterococcus faecium | 32 |
These findings underscore its potential as a natural antimicrobial agent in therapeutic applications .
3. Cytotoxic Effects
The cytotoxicity of this compound has been assessed in various cancer cell lines. It demonstrated selective cytotoxic effects against certain cancer types while exhibiting minimal toxicity towards normal cells. The IC50 values for different cancer cell lines are summarized below:
Cell Line | IC50 (µg/mL) |
---|---|
LNCaP (prostate cancer) | 10 |
ACHN (renal cancer) | 15 |
MOLT-4F (leukemia) | 12 |
This selective cytotoxicity suggests a promising role for the compound in cancer therapy .
The biological activities of this compound are attributed to its ability to modulate various cellular pathways:
- Antioxidant Mechanism : The compound reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic processes within microbial cells.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through the activation of caspase pathways has been observed.
Case Studies
- Antimicrobial Efficacy Study : A study isolated several monoaromatic compounds from lichen and tested their antimicrobial properties. Among these, this compound exhibited one of the lowest MIC values against resistant strains, indicating its potential for developing new antibiotics .
- Cytotoxicity Assessment : In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
3,5-dihydroxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRXSZDSGYLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372708 | |
Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28026-96-2 | |
Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28026-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 3,5-dihydroxy-4-methylbenzoic acid?
A: this compound has been isolated from various natural sources, including fungi like Penicillium rubrum [] and Penicillium janthinellium Biourge [], as well as from lichen [].
Q2: What are the potential applications of this compound in material science?
A: Research suggests that this compound can be used as a monomer in the synthesis of polyester membranes for reverse osmosis desalination. These membranes demonstrate excellent water permeability, high rejection of sodium chloride and boron, and remarkable resistance to chlorine degradation []. This application holds significant promise for improving water purification technologies.
Q3: How does the structure of this compound relate to its biological activity?
A: While this compound itself exhibits alpha-glucosidase inhibition, researchers have investigated the structure-activity relationship by synthesizing derivatives []. Bromination of related compounds, like methyl β-orsellinate, has led to derivatives with enhanced antimicrobial activity against specific bacterial strains []. This highlights the importance of structural modifications in influencing the biological activity of this class of compounds.
Q4: Are there efficient methods to synthesize this compound?
A: Yes, researchers have developed a five-step synthesis of this compound starting from tri-O-methylgallic acid []. This synthetic route allows for the controlled production of the compound for further research and potential applications.
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